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molecular formula C7H14O4 B1463983 3-Methoxymethoxy-2,2-dimethylpropionic acid CAS No. 1350551-92-6

3-Methoxymethoxy-2,2-dimethylpropionic acid

Cat. No. B1463983
M. Wt: 162.18 g/mol
InChI Key: UITGCFPRPOKXRH-UHFFFAOYSA-N
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Patent
US08436009B2

Procedure details

To a mixture of 3-methoxymethoxy-2,2-dimethylpropionic acid methoxymethyl ester (16.5 g) and methanol (30 mL), 5 N aqueous sodium hydroxide solution (30 mL) was added, and the resulting mixture was stirred at room temperature for 4 days. Ice was added to the mixture, and at 0° C., 5 N hydrochloric acid (35 mL) and diethyl ether (300 mL) were added thereto. The mixture was shaken and the organic layer was collected. The organic layer was washed with saturated aqueous sodium chloride solution (100 mL) and dried over anhydrous magnesium sulfate. The resulting mixture was filtered and the obtained filtrate was concentrated under reduced pressure to obtain the captioned compound (14.5 g).
Name
3-methoxymethoxy-2,2-dimethylpropionic acid methoxymethyl ester
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[O:4][C:5](=[O:14])[C:6]([CH3:13])([CH3:12])[CH2:7][O:8][CH2:9][O:10][CH3:11].CO.[OH-].[Na+].Cl>C(OCC)C>[CH3:11][O:10][CH2:9][O:8][CH2:7][C:6]([CH3:13])([CH3:12])[C:5]([OH:14])=[O:4] |f:2.3|

Inputs

Step One
Name
3-methoxymethoxy-2,2-dimethylpropionic acid methoxymethyl ester
Quantity
16.5 g
Type
reactant
Smiles
COCOC(C(COCOC)(C)C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Ice was added to the mixture
STIRRING
Type
STIRRING
Details
The mixture was shaken
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COCOCC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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